Naphtho[2,1-b]furan, 1,2-dimethyl-
Overview
Description
Naphtho[2,1-b]furan, 1,2-dimethyl- is a heterocyclic aromatic compound with a fused ring structure consisting of a naphthalene ring and a furan ring.
Mechanism of Action
Target of Action
Similar compounds such as naphtho[1,2-b]furan-4,5-dione have been shown to target src kinase activity in mda-mb-231 breast cancer cells . Src kinases are a family of non-receptor tyrosine kinases that play key roles in cell growth, division, migration, and survival signals .
Mode of Action
This inhibition is correlated with reduced phosphorylation of FAK, p130 Cas, paxillin, and PI3K/Akt . These proteins are involved in signaling pathways that control cell migration and invasion .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The inhibition of Src kinase activity leads to a decrease in the phosphorylation of FAK, p130 Cas, paxillin, and PI3K/Akt . These proteins are part of the signaling pathways that regulate cell adhesion, motility, and invasion . The suppression of these pathways can lead to the inhibition of cell migration and invasion .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the inhibition of cell migration and invasion . This is particularly relevant in the context of cancer treatment, where the prevention of metastasis (the spread of cancer cells from the primary site to other parts of the body) is a key therapeutic goal .
Biochemical Analysis
Biochemical Properties
Naphtho[2,1-b]furan, 1,2-dimethyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA, proteins, and lipids, potentially leading to various biological effects .
Cellular Effects
Naphtho[2,1-b]furan, 1,2-dimethyl- has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By modulating NF-κB activity, Naphtho[2,1-b]furan, 1,2-dimethyl- can impact inflammatory responses and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Naphtho[2,1-b]furan, 1,2-dimethyl- involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can result in altered phosphorylation states of proteins, affecting various signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphtho[2,1-b]furan, 1,2-dimethyl- have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Naphtho[2,1-b]furan, 1,2-dimethyl- is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to the compound has been associated with changes in cellular morphology and function, including alterations in cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan, 1,2-dimethyl- typically involves the condensation of 2-hydroxy-1-naphthaldehyde with chloroacetone, followed by cyclization . Another method includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves photocyclization of the hexatriene system and subsequent aromatization of the benzene ring .
Industrial Production Methods
Industrial production methods for Naphtho[2,1-b]furan, 1,2-dimethyl- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan, 1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthofurans .
Scientific Research Applications
Naphtho[2,1-b]furan, 1,2-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]furan: Another naphthofuran derivative with a different ring fusion pattern.
Naphtho[2,3-b]furan: Similar structure but with different substitution positions.
Uniqueness
Naphtho[2,1-b]furan, 1,2-dimethyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
1,2-dimethylbenzo[e][1]benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYOQUQINUTULF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C3=CC=CC=C3C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880810 | |
Record name | naphtho[2,1-b]furan, 1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129812-23-3 | |
Record name | naphtho[2,1-b]furan, 1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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